3-Epi-Isocucurbitacin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

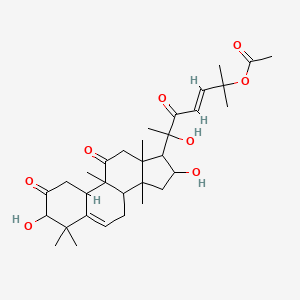

3-Epi-Isocucurbitacin B is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple hydroxyl and oxo groups, as well as its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

準備方法

The synthesis of 3-Epi-Isocucurbitacin B typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antitumor Activity

3-Epi-Isocucurbitacin B exhibits significant antitumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines through distinct mechanisms.

Case Studies

- A study involving glioma cells (U251 and U87) demonstrated that this compound significantly inhibited cell proliferation more effectively than TMZ. Additionally, it suppressed invasion and migration by downregulating matrix metalloproteinases (MMP-2/9) and epithelial-mesenchymal transition markers like N-cadherin and Vimentin .

- In breast cancer models, the compound has been observed to reduce telomerase activity, which is crucial for cancer cell immortality, by downregulating human telomerase reverse transcriptase (hTERT) and c-Myc .

Other Pharmacological Activities

Beyond its antitumor effects, this compound demonstrates a range of pharmacological activities that contribute to its therapeutic potential.

Anti-inflammatory Effects

Research indicates that cucurbitacins can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as JAK/STAT3 signaling . This property may be beneficial in treating chronic inflammatory diseases.

Neuroprotection

Cucurbitacins have shown promise in neuroprotective applications, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Cardiovascular Protection

The compound's antioxidant properties suggest a role in cardiovascular health by mitigating oxidative stress-induced damage to endothelial cells, thus promoting vascular health .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopenta[a]phenanthrene core can interact with various receptors and enzymes, modulating their function.

類似化合物との比較

3-Epi-Isocucurbitacin B can be compared with other compounds that have similar structural features, such as:

Steroids: These compounds also have a cyclopenta[a]phenanthrene core and are involved in various biological processes.

Terpenoids: These natural products share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

生物活性

3-Epi-Isocucurbitacin B is a triterpenoid compound derived from the plant Trichosanthes kirilowii, known for its diverse biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the cucurbitacin family, characterized by a unique structure that contributes to its biological activity. The chemical structure can be represented as follows:

This compound exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest in pharmacological studies.

Cytotoxic Effects

Research has demonstrated that this compound possesses potent cytotoxic properties. In vitro studies indicate that it can induce apoptosis in cancer cells through multiple pathways. The following table summarizes findings from recent studies regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis via caspase activation |

| Human Lung Cancer (A549) | 15.0 | Cell cycle arrest at G2/M phase |

| Human Colon Cancer (HCT116) | 10.0 | Inhibition of proliferation |

These results indicate that this compound is effective against various cancer types, with IC50 values suggesting a strong potency.

The mechanisms by which this compound exerts its effects are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, which are critical enzymes in the programmed cell death process .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Inhibition of Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

Case Studies and Research Findings

A notable study published in Phytomedicine explored the effects of this compound on human cancer cell lines. The researchers found that treatment with this compound led to a marked reduction in cell viability and increased markers of apoptosis compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Another investigation focused on the effects of this compound on leukemia cells, revealing that it not only induced apoptosis but also modulated gene expression related to cell cycle regulation . This highlights its potential utility in treating hematological malignancies.

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Research indicates that cucurbitacins can exhibit toxic effects at higher concentrations, including gastrointestinal disturbances and increased capillary permeability in animal models . Therefore, understanding the dose-response relationship is crucial for its therapeutic application.

特性

CAS番号 |

89647-62-1 |

|---|---|

分子式 |

C32H46O8 |

分子量 |

558.7 g/mol |

IUPAC名 |

[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |

InChIキー |

WTBZNVRBNJWSPF-KWPSBSMYSA-N |

異性体SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@@H](C4(C)C)O)C)C)C)O)O |

正規SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。